molecular formula The polymers contain substituted anhydroglucose units with the following general formula:; C6H7O2(OR1)(OR2) where R1and R2may be any of the following:—H<br>C20H38O11 B1343952 Ethyl cellulose CAS No. 9004-57-3

Ethyl cellulose

Cat. No.: B1343952
CAS No.: 9004-57-3
M. Wt: 454.5 g/mol
InChI Key: ZZSNKZQZMQGXPY-UHFFFAOYSA-N
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Description

Ethyl cellulose is a derivative of cellulose, a natural polymer found in the cell walls of plants. In this compound, some of the hydroxyl groups on the repeating glucose units of cellulose are converted into ethyl ether groups. This modification imparts unique properties to the compound, such as solubility in organic solvents, flexibility, strength, and resistance to moisture, oils, and greases . This compound is widely used in various industries, including pharmaceuticals, food and beverage, cosmetics, and industrial coatings .

Mechanism of Action

Target of Action

Ethyl cellulose (EC) is a derivative of cellulose in which some of the hydroxyl groups on the repeating glucose units are converted into ethyl ether groups . The primary targets of EC are the biological membranes and surfaces where it acts as a coating material, binder, thickener, and stabilizer .

Mode of Action

EC interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film . It acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes .

Biochemical Pathways

The biochemical pathways involving EC are complex due to the nature of the compound. EC is a derivative of cellulose, and its interaction with other compounds can lead to the formation of ethyl levulinate, a promising advanced biofuel and platform chemical . This process involves the ethanolysis of glucose, cellulose, and corn cob .

Pharmacokinetics

The pharmacokinetics of EC is largely dependent on its formulation. For instance, in a study involving the formulation of EC-based oral expandable sustained release dosage of Losartan Potassium, the plasma drug concentration-time curves obtained from the in vivo studies were used to determine pharmacokinetic parameters, such as area under the plasma drug concentration-time curve (AUC), area under first moment curve (AUMC), mean residence time (MRT), Cmax, Tmax, t1/2, ke, and Fr . The novel formulation significantly changed the pharmacokinetic parameters of the drug and its active metabolite .

Result of Action

The molecular and cellular effects of EC’s action are primarily related to its role as a coating material, binder, thickener, and stabilizer . It provides a protective barrier that prevents the active ingredients from being released too quickly in the digestive system . In the context of anticancer preparations, studies have shown enhanced drug release kinetics, improved cellular uptake, and increased anticancer activity compared to conventional formulations .

Action Environment

The action, efficacy, and stability of EC can be influenced by various environmental factors. For instance, EC displays minimal sensitivity to temperature changes in terms of its solubility in organic solvents, making it ideal for applications operating within a wide temperature range . Additionally, the interaction between the solvent and cellulose is determined by certain mechanisms of decrystallization of cellulose microfibrils and destruction of the network of hydrogen bonds .

Biochemical Analysis

Biochemical Properties

Ethyl cellulose plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is commonly used as a coating material for tablets and capsules, providing a protective barrier that prevents the active ingredients from being released too quickly in the digestive system . This compound interacts with various enzymes and proteins involved in drug metabolism and release. For example, it can modulate the activity of digestive enzymes, thereby influencing the rate at which drugs are released and absorbed in the body. Additionally, this compound can form complexes with proteins, enhancing the stability and bioavailability of certain pharmaceutical compounds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to enhance drug release kinetics and improve cellular uptake in anticancer formulations . This polymer can also affect the expression of genes involved in drug metabolism and resistance, thereby enhancing the therapeutic efficacy of certain drugs. Furthermore, this compound can impact cellular metabolism by altering the availability of nutrients and other essential molecules within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, modulating their activity and function. For instance, it can inhibit or activate enzymes involved in drug metabolism, thereby influencing the pharmacokinetics of certain drugs . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in drug metabolism, resistance, and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known for its excellent stability under physiological conditions, which makes it suitable for use in extended-release formulations . Over time, this compound can undergo degradation, leading to changes in its physical and chemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged drug release and enhanced therapeutic efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is safe for use in animal nutrition and does not pose any significant toxic or adverse effects at high doses . The efficacy of this compound can be influenced by the dosage used. For example, higher doses of this compound can enhance the release and bioavailability of certain drugs, leading to improved therapeutic outcomes. Conversely, very high doses may result in adverse effects, such as altered nutrient absorption and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the hexose monophosphate pathway, the Embden-Meyerhof-Parnas pathway, and the tricarboxylic acid cycle . By modulating the activity of key enzymes in these pathways, this compound can alter the production and utilization of metabolic intermediates, thereby affecting overall cellular metabolism. Additionally, this compound can impact the levels of certain metabolites, such as glucose and pyruvate, which are essential for cellular energy production and biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can be incorporated into cellular membranes, forming a barrier that regulates the movement of molecules across the cell . This compound can also interact with specific transporters, facilitating its uptake and distribution within the cell. These interactions can influence the localization and accumulation of this compound in different cellular compartments, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus, through post-translational modifications and targeting signals . These modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, this compound can modulate the activity of enzymes and proteins within the endoplasmic reticulum, influencing protein folding and secretion . Additionally, its localization to the nucleus can impact gene expression and cellular stress responses .

Preparation Methods

Ethyl cellulose can be prepared through several synthetic routes. One common method involves the reaction of cellulose with ethyl chloride in the presence of a strong base, such as sodium hydroxide, which facilitates the etherification process. The reaction typically occurs in an organic solvent like ethanol or ethyl lactate at controlled temperatures . Industrial production methods often involve a one-pot synthesis approach, where the cellulose is directly reacted with ethylating agents under specific conditions to produce this compound with desired properties .

Chemical Reactions Analysis

Ethyl cellulose undergoes various chemical reactions, including substitution and etherification. The hydroxyl groups on the cellulose backbone can react with different reagents to form new derivatives. For example, the hydroxyl groups can react with alkyne groups in a hydroxyl-yne click reaction to form this compound phenyl propylene ketone ether derivatives . Common reagents used in these reactions include ethyl chloride, sodium hydroxide, and alkyne-containing compounds. The major products formed from these reactions are modified this compound derivatives with enhanced properties, such as improved UV blocking and fluorescence .

Properties

IUPAC Name

2-[4,5-diethoxy-2-(ethoxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O11/c1-6-26-10-12-16(17(27-7-2)18(28-8-3)20(25-5)30-12)31-19-14(23)13(22)15(24-4)11(9-21)29-19/h11-23H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSNKZQZMQGXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1C(C(C(C(O1)OC)OCC)OCC)OC2C(C(C(C(O2)CO)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly hygroscopic white to off-white, odourless and tasteless powder, White to tan solid; Commercially available as film or sheet; [HSDB] Light cream or brown powder; [MSDSonline], Solid
Record name ETHYL CELLULOSE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Ethyl cellulose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8356
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Record name Ethyl cellulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water, in glycerol and in propane-1,2-diol but soluble in varying proportions in certain organic solvents depending upon the ethoxyl content. Ethyl cellulose containing less than 46 to 48 % of ethoxyl groups is freely soluble in tetrahydrofuran, in methyl acetate, in chloroform and in aromatic hydrocarbon ethanol mixtures. Ethyl cellulose containing 46 to 48 % or more of ethoxyl groups is freely soluble in ethanol, in methanol, in toluene, in chloroform and in ethyl acetate, Sol in ethyl acetate, ethylene dichloride, benzene, toluene, xylene, butyl acetate, acetone, methanol, ethanol, butanol, carbon tetrachloride. /47% product/, FREELY SOL IN CHLOROFORM, CYCLOHEXANE FREELY SOL IN METHYL ACETATE /MEDIUM VISCOSITY/, INSOL IN GLYCERIN AND PROPYLENE GLYCOL, FREELY SOL IN MIXT OF AROMATIC HYDROCARBONS WITH ALCOHOL, Has an ethyl degree of substitution (DS) in the range of ~2.2 - 2.7. ... water soluble at DS ~1.2 ... Above a DS of ca 2.5, soluble in many polar solvents., Soluble in most organic liquids, 5.93e-07 mg/mL at 25 °C
Record name ETHYL CELLULOSE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name ETHYLCELLULOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl cellulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.07-1.18, Lowest density of commmercial cellulose plastics; high dielectric strength; softening point 100-130 °C
Record name ETHYLCELLULOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE NEEDLES FROM BENZENE, FREE-FLOWING, WHITE TO LIGHT TAN POWDER, AVAILABLE COMMERCIALLY AS CLEAR FILM OR SHEET, White, granular, thermoplastic solid

CAS No.

9004-57-3
Record name ETHYLCELLULOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl cellulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240-255 °C, 151 °C
Record name ETHYLCELLULOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl cellulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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